Ethyl 6-bromoisoquinoline-3-carboxylate
Overview
Description
Ethyl 6-bromoisoquinoline-3-carboxylate (EBIQ) is a synthetic compound with a wide range of potential applications in scientific research. It has been studied for its potential to act as an enzyme inhibitor and as a potential therapeutic agent.
Scientific Research Applications
Ethyl 6-bromoisoquinoline-3-carboxylate has been studied for its potential as an enzyme inhibitor. It has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. This property makes it a potential therapeutic agent, as it could be used to inhibit the metabolism of certain drugs in the body and thus increase their efficacy. Ethyl 6-bromoisoquinoline-3-carboxylate has also been studied for its potential use as a building block in the synthesis of other compounds.
Mechanism Of Action
The mechanism of action of Ethyl 6-bromoisoquinoline-3-carboxylate is not fully understood. It is thought to act as an inhibitor of cytochrome P450 enzymes by binding to the active site of the enzyme and preventing substrate binding. It is also thought to inhibit other enzymes involved in drug metabolism, such as UDP-glucuronosyltransferases.
Biochemical And Physiological Effects
The biochemical and physiological effects of Ethyl 6-bromoisoquinoline-3-carboxylate are not well understood. It is known to inhibit the activity of certain enzymes involved in drug metabolism, but the exact effects on the body are not known. It is possible that Ethyl 6-bromoisoquinoline-3-carboxylate could have other effects on the body, such as affecting the absorption and metabolism of drugs, but this has not been studied in detail.
Advantages And Limitations For Lab Experiments
The main advantage of using Ethyl 6-bromoisoquinoline-3-carboxylate in lab experiments is its ability to act as an enzyme inhibitor. This property makes it useful for studying the metabolism of drugs and for testing potential therapeutic agents. The main limitation of using Ethyl 6-bromoisoquinoline-3-carboxylate in lab experiments is its potential toxicity. Ethyl 6-bromoisoquinoline-3-carboxylate is known to be toxic in high concentrations, so it should be handled with care and used in limited amounts.
Future Directions
The potential future directions for Ethyl 6-bromoisoquinoline-3-carboxylate research include further studies on its mechanism of action, its biochemical and physiological effects, and its potential toxicity. Additionally, further studies could be conducted to investigate its potential use as a therapeutic agent, as well as its potential for use in the synthesis of other compounds. Finally, further research could be conducted to explore its potential use in other areas, such as drug delivery.
properties
IUPAC Name |
ethyl 6-bromoisoquinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-2-16-12(15)11-6-9-5-10(13)4-3-8(9)7-14-11/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTCJOSCOWAUPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C2C=CC(=CC2=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70598449 | |
Record name | Ethyl 6-bromoisoquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70598449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-bromoisoquinoline-3-carboxylate | |
CAS RN |
882679-56-3 | |
Record name | Ethyl 6-bromoisoquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70598449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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